molecular formula C9H11N2NaO4 B7812801 4-Aminohippuric acid sodium salt hydrate

4-Aminohippuric acid sodium salt hydrate

Cat. No.: B7812801
M. Wt: 234.18 g/mol
InChI Key: NHEPGWSIUUSKAY-UHFFFAOYSA-M
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Description

Chemical Identity: 4-Aminohippuric acid sodium salt hydrate (CAS: 94-16-6) is the sodium salt of 4-aminohippuric acid (4-AHA) with a monohydrate structure. Its molecular formula is C₉H₉N₂NaO₃·H₂O, and molecular weight is 216.17 g/mol . The compound features a hippurate backbone (benzoylglycine) with an amino group at the para position of the benzene ring.

Synthesis: The parent compound, 4-aminohippuric acid, is synthesized via acylation of glycine using p-nitrobenzoyl chloride in aqueous NaOH, followed by reduction of the nitro group to an amino group using Pd/C . The sodium salt hydrate is formed by neutralizing the carboxylic acid group of 4-AHA with sodium hydroxide and incorporating water molecules during crystallization.

Properties

IUPAC Name

sodium;2-[(4-aminobenzoyl)amino]acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.Na.H2O/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;;/h1-4H,5,10H2,(H,11,14)(H,12,13);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEPGWSIUUSKAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)[O-])N.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94-16-6
Record name Sodium 4-aminohippurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.100
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The solid-state synthesis of 4-aminohippuric acid sodium salt hydrate involves the direct reaction of 4-aminohippuric acid (4-AHA) with sodium hydroxide (NaOH) in a dry, finely divided state. The general reaction is represented as:

4-Aminohippuric Acid+NaOH4-Aminohippuric Acid Sodium Salt Hydrate+H2O (bound)\text{4-Aminohippuric Acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O (bound)}

This exothermic reaction proceeds via proton transfer from the carboxylic acid group of 4-AHA to the hydroxide ion, forming a sodium carboxylate and water of crystallization. The absence of solvents simplifies purification and enhances yield, as demonstrated in analogous syntheses of sodium glycinate.

Optimized Protocol

  • Material Preparation :

    • Grind 4-AHA and NaOH separately to particle sizes of 1–1000 µm to ensure intimate contact.

    • Use a molar ratio of 1:1 (4-AHA:NaOH) for complete neutralization.

  • Mixing and Heating :

    • Combine powders in a dry environment and heat gradually to 60–70°C.

    • Monitor temperature to avoid exceeding the decomposition threshold of 4-AHA (typically >100°C).

  • Reaction Completion :

    • The mixture transitions from a free-flowing powder to a viscous mass at ~60°C, releasing bound water and ammonia (if impurities are present).

    • Continue heating until a solid cake forms (12–24 hours).

  • Post-Processing :

    • Cool the product to room temperature and grind into a fine powder.

    • Hydration levels (e.g., 0.6–1.0 mol H₂O per mol salt) are determined by cooling rate and ambient humidity.

Table 1: Solid-State Synthesis Parameters for Analogous Amino Acid Salts

Amino AcidNaOH (g)Temp (°C)Reaction Time (h)Hydration (mol H₂O/mol salt)Yield (%)
Glycine4060–70120.998
Lysine4070240.695
Glutamic88011.097
Data adapted from US3450752A.

Solution-Based Neutralization: Comparative Analysis

Aqueous Neutralization Method

Dissolving 4-AHA in a sodium hydroxide solution offers an alternative route:

  • Dissolve 4-AHA in deionized water at 50–60°C.

  • Add NaOH pellets gradually until pH 7–8 is achieved.

  • Concentrate the solution under reduced pressure to induce crystallization.

However, this method faces challenges due to the high solubility of sodium salts, often resulting in syrupy residues rather than crystalline products. Industrial applications prefer solid-state synthesis for its efficiency and avoidance of solvent recovery.

Solvent-Assisted Crystallization

Ethanol or acetone can precipitate the sodium salt:

  • Add 4-AHA to a 1:1 ethanol-water mixture.

  • Titrate with NaOH solution until neutralization.

  • Cool to 4°C to crystallize the hydrate.

While this method improves crystallinity, it introduces solvent costs and lowers yields (70–85%) compared to solid-state synthesis.

Critical Process Parameters

Particle Size and Mixing Efficiency

Finely divided reactants (1–1000 µm) maximize surface area, accelerating reaction kinetics. Ball milling or jet milling achieves optimal particle distributions.

Temperature Control

Heating beyond 70°C risks decarboxylation or decomposition. Automated temperature controllers are recommended to maintain 60–65°C.

Hydration Management

Post-reaction cooling rates dictate hydration levels:

  • Rapid cooling (10°C/min): 0.5–0.7 mol H₂O.

  • Slow cooling (1°C/min): 0.9–1.0 mol H₂O.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Carboxylate stretch at 1580–1600 cm⁻¹ confirms salt formation.

  • NMR : Absence of carboxylic proton (δ 12–13 ppm) in 1^1H NMR.

Thermal Gravimetry (TGA)

Weight loss at 100–150°C corresponds to bound water, with residual ash confirming sodium content.

Table 2: Typical Characterization Data for Sodium Amino Acid Salts

ParameterSodium GlycinateSodium Glutamate4-AHA Sodium Salt (Expected)
Hydration (mol H₂O)0.91.00.8–1.0
Decomposition (°C)220240200–220
Solubility (g/100 mL)987590
Data derived from US3450752A.

Industrial and Regulatory Considerations

Scalability

Solid-state synthesis is preferred for batch production due to minimal waste and energy requirements. Continuous reactors with screw feeders can achieve throughputs of 100–500 kg/day.

Purity Standards

Pharmaceutical-grade this compound must meet:

  • Heavy Metals : <10 ppm (USP <231>).

  • Residual Solvents : None detected (ICH Q3C).

Chemical Reactions Analysis

Types of Reactions: 4-Aminohippuric acid sodium salt hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Parent amine or reduced forms.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₁N₂NaO₄
  • Molecular Weight : 216.2 g/mol
  • Solubility : Soluble in water (50 mg/mL) and forms a clear, colorless solution.
  • pKa : Approximately 3.83, indicating its acidic nature.

Primary Applications

  • Measurement of Effective Renal Plasma Flow (ERPF)
    • 4-Aminohippuric acid is primarily used as a diagnostic agent to estimate ERPF. It is filtered by the glomeruli and actively secreted by the proximal tubules of the kidneys, making it ideal for assessing renal function .
    • The typical protocol involves administering a priming dose followed by a continuous infusion to maintain plasma concentrations at levels sufficient for accurate measurement (usually between 2 mg/100 mL and 40-60 mg/100 mL) .
  • Assessment of Renal Tubular Function
    • It is also utilized to evaluate the functional capacity of renal tubular secretory mechanisms (TmPAH). By saturating the tubular cells with higher concentrations of PAH, researchers can determine the transport maximum for PAH secretion .
    • This application is crucial in understanding conditions such as renal tubular acidosis or other tubular dysfunctions.
  • Research Applications
    • In pharmacokinetics, aminohippurate sodium helps elucidate the renal handling of drugs and endogenous compounds, providing insights into drug interactions and metabolism .
    • Studies have shown its involvement in the detoxification processes within the kidneys, highlighting its role in excreting various organic anions and xenobiotics .

Case Study 1: Evaluation of Renal Function in Diabetic Patients

A study assessed renal function in diabetic patients using aminohippurate sodium to measure ERPF. The findings indicated that patients with diabetic nephropathy exhibited significantly reduced ERPF compared to healthy controls, demonstrating the compound's utility in clinical nephrology .

Case Study 2: Impact on Drug Clearance

Research investigating the effects of aminohippurate sodium on the clearance of anti-HIV drugs revealed that it affects the renal excretion rates of these medications. The study highlighted that co-administration of aminohippurate could alter plasma levels of drugs like zidovudine (AZT), emphasizing its importance in therapeutic drug monitoring .

Data Table: Summary of Applications

ApplicationDescriptionReference
Measurement of ERPFUsed to estimate effective renal plasma flow via glomerular filtration
Assessment of Renal Tubular FunctionEvaluates transport maximum for PAH secretion
Drug Interaction StudiesInvestigates renal handling and clearance of pharmaceuticals
Clinical NephrologyAssists in diagnosing conditions like diabetic nephropathy

Mechanism of Action

The mechanism by which 4-aminohippuric acid sodium salt hydrate exerts its effects involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It primarily targets renal transporters involved in the secretion and reabsorption of organic anions.

    Pathways Involved: The compound is actively transported by the renal proximal tubules, where it is used to assess renal plasma flow and tubular function.

Comparison with Similar Compounds

Sodium 4-Aminobenzenesulfonate Dihydrate

Molecular Formula : C₆H₇NNaO₃S·2H₂O
Molecular Weight : 231.20 g/mol
Key Differences :

  • Functional Group : Contains a sulfonate (-SO₃⁻) group instead of a hippurate moiety.
  • Hydration: Dihydrate (vs. monohydrate in 4-AHA sodium salt).
  • Applications : Intermediate in antibacterial and anti-inflammatory drug synthesis .
Property 4-AHA Sodium Salt Hydrate Sodium 4-Aminobenzenesulfonate Dihydrate
Solubility High in water Soluble (400 g/L in water at 20°C)
Stability Stable under dry conditions Hygroscopic due to sulfonate group
Bioactivity Renal diagnostic agent Antibacterial intermediate

Research Insight : The sulfonate group enhances water solubility but reduces metabolic stability compared to hippurates .

Nitrofurantoin-4-Aminopyridine Salts (Anhydrous, Mono-, and Tetrahydrate)

Molecular Formula : Varies with hydration state
Key Differences :

  • API Core: Nitrofurantoin (antibiotic) paired with 4-aminopyridine.
  • Hydration Impact: Monohydrate: Isolated water molecules; higher thermal stability. Tetrahydrate: Water channels; lower stability and faster dissolution .
Property 4-AHA Sodium Salt Hydrate Nitrofurantoin-4-Aminopyridine Monohydrate
Hydration Structure Monohydrate Monohydrate (isolated H₂O)
Thermal Stability Stable up to 150°C Stable up to 180°C
Pharmaceutical Use Diagnostic agent Antibiotic formulation

Research Insight : Hydration level critically affects drug stability and release kinetics .

4-Aminophenyl Phosphate Monosodium Salt Hydrate

Molecular Formula : C₆H₇NNaO₄P·xH₂O
Key Differences :

  • Functional Group : Phosphate (-PO₄³⁻) instead of hippurate.
  • Applications : Substrate in enzymatic assays (e.g., phosphatase activity) .
Property 4-AHA Sodium Salt Hydrate 4-Aminophenyl Phosphate Monosodium Salt Hydrate
Solubility High in water Moderate solubility (pH-dependent)
Bioactivity Renal excretion marker Enzyme substrate in diagnostics

9,10-Anthraquinone-2-Sulfonic Acid Sodium Salt Hydrate

Molecular Formula : C₁₄H₇NaO₅S·H₂O
Molecular Weight : 310.26 g/mol
Key Differences :

  • Aromatic System: Anthraquinone core (vs. benzene in 4-AHA).
  • Applications : Catalyst in paper pulping; fluorescent probe .
Property 4-AHA Sodium Salt Hydrate 9,10-Anthraquinone Sulfonate Hydrate
Molecular Weight 216.17 g/mol 310.26 g/mol
UV Activity Weak absorption Strong UV/fluorescence activity

Key Research Findings

Hydration and Stability: Monohydrates (e.g., 4-AHA sodium salt, nitrofurantoin salts) exhibit superior stability compared to higher hydrates due to isolated water molecules . Tetrahydrates (e.g., nitrofurantoin-4-aminopyridine) are prone to dehydration, affecting shelf life .

Functional Group Impact: Sulfonate and phosphate derivatives (e.g., Sodium 4-aminobenzenesulfonate) show higher solubility but reduced metabolic stability compared to hippurates .

Synthetic Utility :

  • 4-AHA sodium salt is pivotal in diazonium salt synthesis for azo coupling, enabling diverse bioactive molecule preparation .

Biological Activity

4-Aminohippuric acid sodium salt hydrate (AANa) is a derivative of hippuric acid and serves primarily as a diagnostic agent in renal physiology. Its biological activity is largely attributed to its role as a substrate for organic anion transport systems, facilitating the measurement of renal plasma flow (RPF) and glomerular filtration rate (GFR). This article delves into the compound's biological activity, transport mechanisms, pharmacokinetics, and its implications in renal health.

Chemical Structure and Properties

4-Aminohippuric acid is chemically characterized by the presence of an amino group on the benzene ring of hippuric acid. The sodium salt form enhances its solubility and bioavailability, making it suitable for intravenous administration.

AANa functions as an organic anion/dicarboxylate exchanger. It is actively transported across renal tubular cells, primarily in the proximal tubule, through specific transporters that couple its uptake to sodium gradients. This mechanism plays a crucial role in the excretion of various endogenous and exogenous organic anions.

Key Transport Mechanisms:

  • Organic Anion Transport: AANa is involved in the transport of several organic anions including estrone 3-sulfate (E1S) and urate. It exchanges these compounds for dicarboxylates like glutarate or 2-oxoglutarate .
  • Renal Excretion: The compound aids in detoxifying drugs and xenobiotics by facilitating their renal excretion .

Pharmacokinetics

The pharmacokinetic profile of AANa has been studied extensively, particularly in animal models. Key findings include:

Parameter Value
Half-life (α-t1/2)Increased post-administration (P=0.016)
Clearance RateDecreased (P=0.010)
Renal Plasma Flow (RPF)Decreased from 22.36 mL/kg/min to 10.11 mL/kg/min (P<0.05)
Glomerular Filtration Rate (GFR)Decreased from 5.95 mL/min to 0.89 mL/min (P<0.05)

These changes indicate that AANa can significantly alter renal function parameters, particularly under conditions of nephrotoxicity.

Case Studies

  • Nephrotoxicity Induction Study: In a study involving male New Zealand white rabbits, administration of AANa led to significant alterations in pharmacokinetics and histological changes in the proximal tubules. The study noted moderate tubulointerstitial lesions correlating with decreased RPF and GFR, highlighting AANa's impact on renal function under toxic conditions .
  • Diagnostic Use in Humans: AANa is routinely used in clinical settings to assess renal function by measuring effective renal plasma flow. Its ability to provide accurate estimations of RPF makes it invaluable in nephrology .

Implications for Clinical Practice

Given its role as a substrate for organic anion transporters, AANa's pharmacokinetic properties must be considered when dosing medications that rely on similar pathways for elimination. Adjustments may be necessary based on individual patient renal function assessments.

Q & A

Q. How is this compound utilized in metabolic flux analysis or isotope tracing studies?

  • Isotopically labeled variants (e.g., ¹³C or ¹⁵N) can track metabolic pathways. Optimize labeling efficiency by synthesizing the compound in deuterated water (D₂O) and confirming isotopic enrichment via MS .

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